Cephradine dihydrate
Overview
Description
Cephradine dihydrate is a first-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C and is used to treat a variety of bacterial infections. This compound is effective against both gram-positive and gram-negative bacteria, making it a broad-spectrum antibiotic .
Mechanism of Action
Target of Action
Cephradine dihydrate primarily targets Penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of bacterial cell walls .
Mode of Action
This compound, like the penicillins, is a beta-lactam antibiotic . By binding to specific PBPs located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that Cephradine interferes with an autolysin inhibitor .
Biochemical Pathways
The inhibition of bacterial cell wall synthesis by this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This mechanism of action makes PBPs inhibitors effective against a wide range of bacterial infections .
Pharmacokinetics
This compound is well absorbed and can be administered both orally and parenterally . It has been tested for its diffusion into various body fluids . The drug is primarily excreted unchanged in the urine .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and ultimately the elimination of the infection . It is used to treat a wide variety of bacterial infections, including skin, ear, respiratory, and urinary tract infections .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, light irradiation plays an important role in eliminating this compound in an alga-containing water environment
Biochemical Analysis
Biochemical Properties
Cephradine dihydrate plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of the peptidoglycan structure . By binding to these PBPs, this compound disrupts the final stages of cell wall synthesis, leading to cell lysis and death. This interaction is bactericidal, making this compound effective against a wide range of bacterial pathogens .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This disruption of the cell wall integrity triggers a cascade of cellular events, including the activation of autolytic enzymes such as autolysins . These enzymes further degrade the cell wall, amplifying the bactericidal effect of this compound. Additionally, this compound can influence cell signaling pathways and gene expression in bacteria, leading to altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . By inhibiting these PBPs, this compound prevents the cross-linking of peptidoglycan chains, which is essential for maintaining cell wall integrity. This inhibition leads to the accumulation of peptidoglycan precursors, triggering the activation of autolytic enzymes that degrade the cell wall . The result is cell lysis and bacterial death. This compound’s ability to bind to PBPs and inhibit cell wall synthesis is the primary mechanism underlying its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a reduction in its antibacterial activity. Long-term studies have shown that this compound remains effective for several weeks when stored under appropriate conditions . Prolonged exposure to adverse conditions can result in the degradation of the compound and a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-absorbed after oral or subcutaneous administration, with peak blood levels attained within 30 to 150 minutes, depending on the animal species . Higher doses of this compound result in increased antibacterial activity, but also carry a risk of toxic or adverse effects . In animal models, this compound has been shown to be effective in treating bacterial infections at various dosages, with higher doses providing more potent antibacterial effects .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating minimal metabolism in the body . The compound is well-absorbed after oral administration and is widely distributed throughout the body tissues . This compound does not undergo significant metabolic transformation, and its antibacterial activity is maintained in its unchanged form . This characteristic allows for effective treatment of bacterial infections without the need for extensive metabolic activation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is rapidly absorbed and distributed throughout the body . The highest concentrations are found in the kidneys and liver, with significant accumulation in these organs . This compound is excreted unchanged in the urine, indicating efficient renal clearance . The compound’s distribution and transport are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . This compound targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting their function and disrupting cell wall synthesis . This localization is crucial for the compound’s bactericidal activity, as it allows this compound to directly interact with the target proteins and inhibit their function . The subcellular localization of this compound ensures its effectiveness in treating bacterial infections by targeting the site of action within the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cephradine dihydrate typically involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a suitable acylating agent. The process begins with the protection of the amino group of 7-ADCA, followed by the formation of a mixed anhydride with isobutylchloroformate. This intermediate then reacts with the acylating agent to form cephradine, which is subsequently deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce 7-ADCA, followed by chemical synthesis steps similar to those described above. The final product is purified and crystallized to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: Cephradine dihydrate undergoes various chemical reactions, including:
Oxidation: Cephradine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cephradine to its corresponding amine derivatives.
Substitution: Cephradine can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with cephradine under mild conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted cephalosporins
Scientific Research Applications
Cephradine dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics.
Biology: Investigated for its interactions with bacterial cell walls and resistance mechanisms.
Medicine: Extensively studied for its efficacy in treating bacterial infections, including respiratory, urinary, and skin infections.
Industry: Used in the development of new antibiotic formulations and drug delivery systems .
Comparison with Similar Compounds
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life compared to cephradine.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis
Uniqueness: Cephradine dihydrate is unique in its high oral bioavailability and broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also known for its stability in the presence of beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPSPMQGXQSET-CYJZLJNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860560 | |
Record name | Cephradine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31828-50-9, 75975-70-1 | |
Record name | Cephradine dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephradine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephradine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEPHRADINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cephradine dihydrate?
A1: this compound is a cephalosporin antibiotic. While the provided abstracts don't delve into the specific mechanism of action, cephalosporins are known to exert their antibacterial effect by interfering with bacterial cell wall synthesis. [] This disruption leads to bacterial cell death.
Q2: Can you elaborate on the analytical methods used for the determination of this compound in pharmaceutical formulations?
A2: One of the research papers describes a kinetic spectrophotometric method for determining the concentration of this compound in pharmaceutical formulations. [] This method utilizes the reaction of this compound with alkaline potassium permanganate, which results in a measurable color change. By monitoring the rate of change in absorbance at a specific wavelength (610 nm), the concentration of this compound can be determined. This method offers a simple, sensitive, and reliable way to quantify this compound in pharmaceutical preparations.
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